molecular formula C9H16BrNO2 B1372656 (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate CAS No. 569660-89-5

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

Cat. No.: B1372656
CAS No.: 569660-89-5
M. Wt: 250.13 g/mol
InChI Key: QJTKPXFJOXKUEY-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.14 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate typically involves the bromination of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of chiral compounds and in the study of stereoselective reactions .

Properties

IUPAC Name

tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTKPXFJOXKUEY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653094
Record name tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569660-89-5
Record name tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (RS) 1-tert-butoxycarbonyl-3-pyrrolidinol (Prepn. 3) (3.00 g) in THF (90 mL), triphenylphosphine (12.4 g) was added, then a solution of CBr4 (15.7 g) in THF (90 mL) was dropped and the mixture stirred overnight at room temperature. The organic solvent was evaporated and the residue was extracted with EtOAc (4×50 mL). The combined organic extracts were washed with H2O, dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (SiO2, cyclohexane/EtOAc 80/20) to give (RS) 1-tert-butoxycarbonyl-3-bromopyrrolidine in 80% yield as yellow oil. 1H-NMR (300 MHz, DMSO-d6, ppm from TMS): δ 4.85 (1H, m), 3.70-3.59 (1H, m), 3.55-2.10 (5H, m), 1.35 (9H, s).
Quantity
3 g
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12.4 g
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90 mL
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15.7 g
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90 mL
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (727 mg, 2.77 mmol) was added to a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (173 mg, 0.924 mmol) and carbon tetrabromide (919 mg, 2.77 mmol) in THF (3.00 mL) at 0° C., and the resulting mixture was allowed to warm slowly to rt. After 20 h, the reaction was filtered and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 10%-40% EtOAc/hexanes as eluent) afforded the title compound i-5a m/z (ES) 250 (MH)+. 1H NMR (500 MHz, CDCl3): δ 4.49 (m, 1H), 3.81 (m, 2H), 3.63 (m, 1H), 3.53 (m, 1H), 2.33 (m, 1H), 2.26 (m, 1H), 1.49 (s, 9H).
Quantity
727 mg
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reactant
Reaction Step One
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173 mg
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reactant
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919 mg
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reactant
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate
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(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate
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Reactant of Route 6
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

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